UK-371804
Description
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAXWRCPTYNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UK-371804: A Technical Guide to its Mechanism of Action as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its direct enzymatic inhibition, its effects on the uPA signaling pathway, and its potential therapeutic implications, particularly in the context of chronic wound healing. Detailed experimental protocols for key assays and relevant preclinical models are provided, along with a quantitative summary of its pharmacological profile.
Introduction
The urokinase-type plasminogen activator (uPA) system is a key regulator of pericellular proteolysis and is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.[4] uPA converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases such as matrix metalloproteinases (MMPs).[1] Dysregulation of uPA activity is associated with impaired wound healing and cancer progression, making it an attractive target for therapeutic intervention.[4]
This compound emerged from a drug discovery program at Pfizer aimed at developing selective uPA inhibitors for the potential treatment of chronic dermal ulcers.[1][5] It is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of compounds.[1] This document details the molecular mechanism through which this compound exerts its inhibitory effects.
Mechanism of Action: Direct Inhibition of uPA
This compound functions as a direct, competitive inhibitor of the uPA enzyme. It binds to the active site of uPA, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the catalytic conversion of plasminogen to plasmin, thereby attenuating the downstream proteolytic cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| Ki (uPA) | 10 nM | Inhibitor constant for urokinase-type plasminogen activator.[1][3][4][6][7] |
| IC50 (Human Chronic Wound Fluid) | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid.[3][4] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity (fold vs. uPA) | Description |
| Tissue Plasminogen Activator (tPA) | 4000-fold | Selectivity for uPA over the related serine protease tPA.[1][3] |
| Plasmin | 2700-fold | Selectivity for uPA over the downstream protease plasmin.[1][3] |
Impact on the uPA Signaling Pathway
The inhibitory action of this compound on uPA has significant downstream consequences on cellular signaling pathways that are crucial for cell migration and tissue remodeling, particularly in the context of wound healing.
The uPA/uPAR Signaling Cascade
uPA exerts its effects not only through plasmin generation but also by binding to its cell surface receptor, the urokinase-type plasminogen activator receptor (uPAR).[1] This interaction localizes proteolytic activity to the cell surface and initiates intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival.[8] By inhibiting uPA, this compound is expected to disrupt these signaling events.
Role in Wound Healing
In the context of wound healing, a balanced level of uPA activity is crucial for the migration of keratinocytes and fibroblasts, as well as for the remodeling of the provisional fibrin matrix.[9] In chronic wounds, however, uPA activity can be excessively high, leading to excessive proteolysis and impaired healing. By inhibiting uPA, this compound is proposed to restore a more favorable proteolytic balance, thereby promoting the healing process.
Preclinical Evaluation
The efficacy of this compound has been evaluated in a preclinical model of wound healing.
In Vivo Porcine Excisional Wound Model
Topical administration of this compound to acute excisional wounds in pigs demonstrated that the compound can penetrate the wound tissue and inhibit exogenous uPA activity.[2] Importantly, this was achieved with no adverse effects on the normal wound healing parameters in this acute model, suggesting a favorable safety profile for topical application.[2]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
uPA Enzyme Inhibition Assay (Spectrofluorometric)
This assay is used to determine the potency of inhibitors against purified uPA.
-
Reagent Preparation:
-
Prepare a stock solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).
-
Prepare a stock solution of a fluorogenic uPA substrate (e.g., a peptide substrate linked to a fluorescent reporter like 7-amino-4-methylcoumarin, AMC).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of uPA to each well.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the fluorescence-time curve.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Porcine Excisional Wound Model
This in vivo model is used to assess the penetration and activity of topically applied compounds in a setting that is physiologically similar to human skin.
-
Animal Model:
-
Domestic pigs are used due to the anatomical and physiological similarities of their skin to human skin.
-
Animals are anesthetized for the duration of the surgical procedures.
-
-
Wound Creation:
-
The dorsal skin is shaved and prepared for surgery.
-
Multiple full-thickness excisional wounds are created using a dermatome or a biopsy punch.
-
-
Compound Administration:
-
A formulation of this compound (e.g., in a hydrogel) or a vehicle control is applied topically to the wounds.
-
The wounds are then covered with an occlusive dressing.
-
-
Sample Collection and Analysis:
-
At predetermined time points, wound biopsies are collected.
-
The tissue is processed to extract the compound and measure its concentration, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Wound tissue homogenates can also be used to measure the inhibition of endogenous or exogenously added uPA activity using an enzyme assay as described above.
-
Clinical Development Status
A comprehensive search of publicly available clinical trial registries and literature databases did not yield any evidence that this compound has entered human clinical trials. The development of this compound appears to have been discontinued during the preclinical phase. Information on the specific reasons for discontinuation is not publicly available.
Conclusion
This compound is a potent and selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action is centered on the direct inhibition of the uPA enzyme, leading to a reduction in plasmin-mediated proteolysis and modulation of uPA/uPAR-dependent signaling pathways. Preclinical studies in a porcine wound model demonstrated its ability to penetrate the skin and inhibit its target. While the clinical development of this compound was not pursued, the compound remains a valuable research tool for studying the role of uPA in various physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of drug development, wound healing, and protease biology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. uPA dependent and independent mechanisms of wound healing by C-phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound HCl - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The uPA/uPAR system in astrocytic wound healing [sjzsyj.com.cn]
UK-371804: A Potent and Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory activity and a summary of its application in a relevant in vivo model are presented. Furthermore, the mechanism of action is contextualized within the uPA signaling pathway, illustrated through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cancer biology, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a synthetic, non-covalent inhibitor of uPA. Its chemical identity and key properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[[1-[(aminoiminomethyl)amino]-4-chloro-7-isoquinolinyl]sulfonyl]-2-methyl-alanine |
| CAS Number | 256477-09-5 (free base)[1][2][3][4], 256476-36-5 (HCl salt)[4][5][6] |
| Molecular Formula | C₁₄H₁₆ClN₅O₄S[1][4] |
| SMILES | ClC1=CN=C(NC(N)=N)C2=C1C=CC(S(NC(C)(C)C(O)=O)(=O)=O)=C2[1] |
| InChI Key | XSDAXWRCPTYNOD-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 385.8 g/mol (free base)[1], 422.29 g/mol (HCl salt)[5][6] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Solubility | DMSO: 10 mg/mL[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of uPA with excellent selectivity over other related serine proteases. This specificity is crucial for its potential as a targeted therapeutic agent.
Inhibitory Potency
| Parameter | Value |
| Ki (uPA) | 10 nM[1][2][3][5][6][7] |
| IC₅₀ (exogenous uPA in human chronic wound fluid) | 0.89 μM[1][3][4][7] |
Protease Selectivity
| Protease | Selectivity (fold vs. uPA) |
| Tissue Plasminogen Activator (tPA) | 4000-fold[1][2][5][7] |
| Plasmin | 2700-fold[1][2][5][7] |
Mechanism of Action: Inhibition of the uPA Signaling Pathway
Urokinase-type plasminogen activator (uPA) is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), thereby facilitating cell migration and invasion. The binding of uPA to its cell surface receptor, uPAR, localizes this proteolytic activity to the cell surface and initiates intracellular signaling cascades that promote cell proliferation, survival, and motility. These pathways include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
This compound exerts its biological effect by directly binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and inhibiting the downstream consequences of uPA activity.
Figure 1: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments involving the characterization of this compound.
In Vitro uPA Activity Assay (Chromogenic)
This protocol is based on commercially available chromogenic uPA activity assay kits and is suitable for determining the inhibitory activity of compounds like this compound.
Workflow Diagram:
Figure 2: Workflow for the in vitro chromogenic uPA activity assay.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Recombinant human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5, containing 0.1% BSA)
-
This compound
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Reconstitute the uPA enzyme and chromogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to each well of the 96-well plate.
-
Add 20 µL of the uPA enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
In Vivo Porcine Excisional Wound Model
This protocol provides a general framework for evaluating the efficacy of topically applied this compound in an in vivo wound healing model, based on published methodologies.
Workflow Diagram:
Figure 3: Workflow for the in vivo porcine excisional wound model.
Animals:
-
Female domestic pigs (e.g., Yorkshire) weighing 30-40 kg.
Materials:
-
Surgical instruments for creating excisional wounds (e.g., dermatome or biopsy punch).
-
Anesthetic agents.
-
This compound formulated in a suitable vehicle (e.g., hydrogel).
-
Wound dressings.
-
Biopsy punches for sample collection.
-
Formalin and other reagents for tissue fixation and processing.
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least 7 days.
-
Fast the animals overnight before the procedure.
-
Anesthetize the pig using an appropriate protocol (e.g., induction with ketamine/xylazine and maintenance with isoflurane).
-
Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.
-
-
Wound Creation:
-
Create multiple, standardized full-thickness excisional wounds (e.g., 1 cm x 1 cm) on the dorsum of the pig.
-
-
Treatment Application:
-
Randomly assign wounds to receive either the this compound formulation or the vehicle control.
-
Apply a defined volume of the treatment to each wound.
-
Cover the wounds with a semi-occlusive dressing.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate analgesic care.
-
Change the dressings and re-apply the treatments daily for the duration of the study (e.g., 10 days).
-
Monitor the animals for any signs of distress or adverse reactions.
-
-
Endpoint and Sample Collection:
-
At the end of the study period, euthanize the animal.
-
Excise the entire wound bed, including a margin of surrounding normal skin.
-
-
Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues for histological analysis (e.g., H&E staining) to assess parameters such as re-epithelialization, granulation tissue formation, and inflammation.
-
Homogenize a portion of the wound tissue to measure uPA activity or the concentration of this compound.
-
Conclusion
This compound is a potent and selective inhibitor of urokinase-type plasminogen activator with well-defined chemical and biological properties. The experimental protocols outlined in this guide provide a framework for its further investigation in both in vitro and in vivo settings. Its high selectivity for uPA makes it a valuable tool for studying the pathological roles of this enzyme and a promising candidate for the development of novel therapeutics targeting diseases driven by excessive uPA activity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
UK-371804 Binding Affinity to Urokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of UK-371804 to urokinase-type plasminogen activator (uPA), a key enzyme in pathways of cancer invasion and metastasis. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling context.
Quantitative Binding Affinity Data
This compound is a potent and highly selective inhibitor of urokinase. Its binding affinity has been quantified through various in vitro and cell-based assays, demonstrating significant potency and specificity. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki (Inhibition Constant) | 10 nM | Human | Enzyme Inhibition Assay | [1][2][3] |
| IC50 (Half-maximal Inhibitory Concentration) | 0.89 µM (890 nM) | Human | Inhibition of exogenous uPA in chronic wound fluid | [1][3] |
| Selectivity vs. tPA (tissue Plasminogen Activator) | ~4000-fold | Not Specified | Enzyme Inhibition Assay | [1][3] |
| Selectivity vs. Plasmin | ~2700-fold | Not Specified | Enzyme Inhibition Assay | [1][3] |
Urokinase Signaling Pathway
Urokinase is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. This initiates a proteolytic cascade involved in extracellular matrix degradation, a process essential for cell migration and tissue remodeling in both physiological and pathological conditions, including cancer metastasis. The binding of uPA to its receptor, uPAR, localizes this proteolytic activity to the cell surface.
Experimental Protocols
The determination of the binding affinity of this compound to urokinase typically involves an in vitro enzyme inhibition assay using a chromogenic substrate. The following is a representative protocol.
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against human urokinase.
Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic substrate for urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human urokinase in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a serial dilution of this compound in the assay buffer to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of human urokinase enzyme.
-
Varying concentrations of this compound (or vehicle control).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The rate of increase in absorbance is proportional to the urokinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
References
- 1. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A highly sensitive chromogenic microtiter plate assay for plasminogen activators which quantitatively discriminates between the urokinase and tissue-type activators - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-371804: A Technical Guide to its Application in uPA Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), for the study of enzyme kinetics. This document outlines the core biochemical data, detailed experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.
Core Concepts: this compound as a uPA Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for urokinase-type plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis.[1][2][3] Its efficacy and selectivity make it a valuable tool for researchers studying the kinetics and biological roles of uPA.
Quantitative Data Summary
The inhibitory activity of this compound against uPA and its selectivity over other related proteases are summarized in the tables below.
| Parameter | Value | Enzyme | Source(s) |
| Ki | 10 nM | Human uPA | [1] |
| IC50 | 0.89 µM | Exogenous uPA in human chronic wound fluid | [1][2] |
Table 1: Inhibitory Potency of this compound against uPA
| Enzyme | Selectivity Fold vs. uPA | Source(s) |
| Tissue Plasminogen Activator (tPA) | 4000-fold | [2] |
| Plasmin | 2700-fold | [2] |
Table 2: Selectivity Profile of this compound
uPA Signaling Pathway
The primary role of uPA is to convert the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases, such as matrix metalloproteinases (MMPs). This cascade plays a crucial role in processes requiring tissue remodeling. This compound directly inhibits the catalytic activity of uPA, thereby blocking this entire downstream signaling cascade.
Caption: uPA signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Chromogenic uPA Activity Assay for Kinetic Studies
This protocol is adapted from established methods for measuring uPA activity using a chromogenic substrate.[4][5] This type of assay is suitable for determining the kinetic parameters of uPA and for evaluating the inhibitory potential of compounds like this compound.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer: 50 mM Tris, 0.01% (v/v) Tween® 20, pH 8.5
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human uPA in Assay Buffer to a final concentration of 1 ng/µL.
-
Prepare a working solution of the chromogenic substrate (e.g., S-2444) in Assay Buffer to a final concentration of 200 µM.
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired inhibitor concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add 50 µL of the uPA working solution.
-
For inhibitor studies, add a corresponding volume of the diluted this compound solution to the wells. For control wells (no inhibitor), add the same volume of Assay Buffer (with the same final DMSO concentration).
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate working solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each concentration of this compound.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Experimental Workflow for Ki Determination
The following diagram illustrates a typical workflow for determining the inhibition constant (Ki) of an inhibitor like this compound.
Caption: Workflow for determining the enzyme inhibition constant (Ki).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
UK-371804: A Technical Guide for its Application as a Research Tool in Fibrinolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinolysis is a critical physiological process responsible for the degradation of fibrin clots, thereby maintaining blood vessel patency and preventing thrombosis. A key enzyme in this cascade is the urokinase-type plasminogen activator (uPA), a serine protease that converts the zymogen plasminogen into its active form, plasmin. Plasmin, in turn, degrades the fibrin mesh of a clot. Dysregulation of the fibrinolytic system is implicated in various pathological conditions, including thrombotic diseases and cancer metastasis. Consequently, the targeted inhibition of components of this pathway, such as uPA, presents a promising therapeutic strategy.
UK-371804 has emerged as a potent and highly selective small-molecule inhibitor of uPA. Its high affinity and specificity make it an invaluable research tool for elucidating the role of uPA in both physiological and pathological fibrinolysis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its interaction with the fibrinolytic pathway.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity as a uPA inhibitor.
| Parameter | Value | Species/System | Reference |
| Ki (uPA) | 10 nM | Human | [1][2] |
| IC50 (uPA) | 0.89 µM | Human chronic wound fluid | [1][2] |
| Selectivity | >4000-fold vs. tPA | Human | [1] |
| Selectivity | >2700-fold vs. Plasmin | Human | [1] |
| Dermal Concentration (in vivo) | 41.8 µM | Porcine acute excisional wound | [1] |
Signaling Pathway
The fibrinolytic pathway is initiated by the conversion of plasminogen to plasmin, a reaction catalyzed by either tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA). This compound specifically inhibits the enzymatic activity of uPA, thereby blocking this conversion and attenuating fibrinolysis.
Caption: The fibrinolytic pathway and the inhibitory action of this compound on uPA.
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory potential of this compound on uPA activity using a chromogenic substrate.
Materials:
-
Human uPA (reconstituted in assay buffer)
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound (dissolved in DMSO and serially diluted in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range would be from 1 µM to 0.01 nM. Include a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 20 µL of human uPA solution (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (e.g., 1 mM final concentration) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.
-
Calculate the rate of substrate hydrolysis (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Fibrin Clot Lysis Assay (Turbidimetric)
This assay measures the effect of this compound on the lysis of a fibrin clot in a plasma-free system.
Materials:
-
Human Fibrinogen
-
Human Plasminogen
-
Human uPA
-
Thrombin
-
This compound (dissolved in DMSO and serially diluted)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution containing fibrinogen (e.g., 2 mg/mL) and plasminogen (e.g., 20 µg/mL) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the fibrinogen/plasminogen solution.
-
Add 10 µL of the this compound dilution or vehicle control.
-
Add 10 µL of uPA solution (concentration to be optimized to achieve lysis in a reasonable timeframe, e.g., 1-2 hours).
-
Initiate clot formation by adding 10 µL of thrombin (e.g., 0.1 U/mL).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 405 nm over time.
-
The time to 50% clot lysis (the time it takes for the absorbance to decrease by half from its peak) is determined for each concentration of the inhibitor.
-
Plot the time to 50% clot lysis against the inhibitor concentration to evaluate the inhibitory effect of this compound.
In Vivo Porcine Excisional Wound Healing Model
This protocol provides an overview of an in vivo model to assess the effect of topically applied this compound on uPA activity in a wound environment.[1]
Animals:
-
Female pigs
Procedure:
-
Create full-thickness excisional wounds on the dorsum of the pigs.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., hydrogel) at a concentration of 10 mg/mL.
-
Topically apply 1 mL of the this compound formulation or vehicle control to the wounds daily for 10 days.
-
On day 11, euthanize the animals and excise the wounds.
-
Analyze the wound tissue for uPA activity using a chromogenic assay and measure the concentration of this compound in the dermis using an appropriate analytical method (e.g., LC-MS/MS).
-
Assess wound healing parameters such as re-epithelialization and granulation tissue formation through histological analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a potential uPA inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a uPA inhibitor.
Conclusion
This compound stands as a robust and selective research tool for investigating the multifaceted roles of uPA in fibrinolysis and related physiological and pathological processes. Its well-characterized inhibitory profile, coupled with the detailed experimental methodologies provided in this guide, offers researchers a solid foundation for designing and executing studies to further unravel the complexities of the fibrinolytic system. The data and protocols presented herein are intended to facilitate the effective use of this compound in advancing our understanding of fibrinolysis and in the development of novel therapeutic interventions.
References
Investigating the Role of Urokinase-Type Plasminogen Activator (uPA) with UK-371804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and has been extensively implicated in cancer progression, including tumor growth, invasion, and metastasis.[1][2] The serine protease uPA, upon binding to its receptor (uPAR), initiates a proteolytic cascade that leads to the degradation of the surrounding tissue matrix, facilitating cancer cell motility and invasion.[1] Furthermore, the uPA/uPAR complex activates intracellular signaling pathways that promote cell proliferation and survival.[3] Given its central role in malignancy, uPA represents a compelling target for anti-cancer therapies.[2][3]
UK-371804 is a potent and highly selective small-molecule inhibitor of uPA.[4][5] This technical guide provides an in-depth overview of the role of uPA in cancer and the investigation of its inhibition by this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity as a uPA inhibitor.
| Parameter | Value | Reference |
| Ki (uPA) | 10 nM | [4][5] |
| IC50 (exogenous uPA in human chronic wound fluid) | 0.89 µM | [4][5] |
| Enzyme | Selectivity (fold vs. uPA) | Reference |
| tPA | 4000 | [4] |
| Plasmin | 2700 | [4] |
Note: Specific IC50 values for this compound in various cancer cell lines and detailed in vivo tumor growth inhibition data are not extensively reported in publicly available literature. The provided data demonstrates the compound's high potency and selectivity for uPA, which forms the basis for its investigation as a potential anti-cancer agent.
Experimental Protocols
In Vitro uPA Activity Assay (Chromogenic)
This protocol describes a method to determine the enzymatic activity of uPA and assess the inhibitory effect of this compound using a chromogenic substrate.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add a fixed concentration of human uPA to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell)
This assay, also known as the Boyden chamber assay, is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a desired concentration.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-48 hours, depending on the cell line).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migration of cells treated with this compound to the control group.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound or the vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for UK-371804 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The following sections detail the necessary reagents, step-by-step procedures for enzyme and cell-free fluid-based assays, and data analysis methods.
Introduction
This compound is a small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and tissue remodeling.[1][2][3][4][5][6] It exhibits high potency and selectivity for uPA over other related proteases such as tissue-type plasminogen activator (tPA) and plasmin.[1][2][3][4] This document provides protocols for the characterization of this compound's inhibitory activity in vitro.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against uPA and related proteases are summarized in the table below.
| Target Enzyme | Parameter | Value | Reference |
| Urokinase-type Plasminogen Activator (uPA) | Ki | 10 nM | [1][2][3] |
| Urokinase-type Plasminogen Activator (uPA) in human chronic wound fluid | IC50 | 0.89 µM (890 nM) | [2][3][5] |
| Urokinase-type Plasminogen Activator (uPA) in porcine acute wound fluid | IC50 | 0.39 µM | [4] |
| Tissue-type Plasminogen Activator (tPA) | Selectivity vs. uPA | 4000-fold | [1][4] |
| Plasmin | Selectivity vs. uPA | 2700-fold | [1][4] |
Experimental Protocols
uPA Enzyme Inhibition Assay (Cell-Free)
This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (Ki) of this compound against purified uPA. The assay is based on the cleavage of a chromogenic substrate by uPA, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Human urokinase-type plasminogen activator (uPA), high molecular weight, two-chain form (e.g., from Calbiochem)
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay setup:
-
Add 25 µL of Assay Buffer to all wells of a 96-well microplate.
-
Add 25 µL of the appropriate this compound dilution to the test wells.
-
Add 25 µL of Assay Buffer containing DMSO (at the same concentration as the compound dilutions) to the control wells (no inhibitor).
-
Add 25 µL of uPA enzyme solution (at a final concentration of ~0.5 nM) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic reaction:
-
Initiate the reaction by adding 25 µL of the chromogenic substrate S-2444 (at a final concentration of 0.3 mM) to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km for S-2444 with uPA should be determined separately under the same assay conditions.
-
Inhibition of uPA in Human Chronic Wound Fluid
This protocol outlines a method to assess the inhibitory activity of this compound on exogenous uPA in a complex biological matrix, human chronic wound fluid.
Materials:
-
Human chronic wound fluid (collected from patients with appropriate consent and ethical approval)
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Wound fluid preparation:
-
Centrifuge the collected wound fluid to remove cells and debris.
-
Collect the supernatant and store at -80°C until use.
-
Thaw the wound fluid on ice before the experiment.
-
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer.
-
-
Assay setup:
-
In a 96-well microplate, add 50 µL of the prepared human chronic wound fluid to each well.
-
Add 10 µL of the this compound dilutions to the test wells.
-
Add 10 µL of Assay Buffer with DMSO to the control wells.
-
Add 10 µL of exogenous uPA to all wells to reach a final concentration that gives a robust signal.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic reaction:
-
Add 10 µL of the chromogenic substrate S-2444 to each well.
-
Monitor the absorbance at 405 nm in a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of uPA Activation and Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. | BioWorld [bioworld.com]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound HCl - Immunomart [immunomart.com]
Application Notes and Protocols: UK-371804 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of UK-371804 in cell culture experiments. It is critical to note that this compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), not a GPR40/FFAR1 antagonist.[1][2][3][4][5] This document will therefore focus on its application as a uPA inhibitor. For researchers interested in GPR40/FFAR1, a brief overview of its signaling pathway and examples of appropriate antagonists are provided separately for informational purposes.
This compound inhibits uPA with high potency and selectivity, making it a valuable tool for investigating the roles of uPA in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling, particularly in the context of cancer and wound healing.[1][2][5]
This compound: Quantitative Data
| Parameter | Value | Notes | Reference |
| Target | Urokinase-type Plasminogen Activator (uPA) | Cell-free assay | [1] |
| Ki | 10 nM | A measure of the inhibitor's binding affinity to the enzyme. | [1][2][3][4] |
| IC50 | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid. | [1][2][5] |
| Selectivity | ~4000-fold vs. tPA~2700-fold vs. plasmin | Demonstrates high selectivity for uPA over other related proteases. | [1][2][3] |
| Solubility | DMSO: up to 50 mg/mL (118.4 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Storage | -20°C (1 year) or -80°C (2 years) | For stock solutions. | [2] |
Signaling Pathway of uPA Inhibition by this compound
The urokinase plasminogen activator system is crucial for the degradation of the extracellular matrix (ECM). uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, can degrade various ECM components and activate matrix metalloproteinases (MMPs), facilitating cell migration and invasion. This compound directly binds to the active site of uPA, blocking this cascade.
Caption: Mechanism of uPA inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound (Formula Weight: 385.8 g/mol ).[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[2]
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts with Matrigel-coated membranes (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound stock solution
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Calcein-AM or crystal violet for cell staining and quantification
Workflow Diagram:
Caption: Workflow for a cell invasion assay using this compound.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Prepare different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in the cell suspension. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period suitable for your cell type (e.g., 24-48 hours).
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde).
-
Stain the cells (e.g., with 0.5% crystal violet solution).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain (e.g., with 10% acetic acid) and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.
-
Appendix: GPR40/FFAR1 Signaling for Informational Purposes
While this compound does not target GPR40, this pathway is of significant interest in metabolic disease and cancer research.[6] GPR40 (Free Fatty Acid Receptor 1, FFAR1) is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids (FFAs).[7][8][9]
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by FFAs primarily couples to the Gαq/11 protein, initiating a downstream signaling cascade.[10] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). In pancreatic β-cells, this increase in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion.[7][8][11] Some synthetic agonists have also been shown to couple GPR40 to Gs signaling, leading to cAMP production.[12][13]
Caption: Simplified GPR40/FFAR1 signaling pathway.
Example GPR40/FFAR1 Antagonists
For researchers intending to inhibit this pathway, the following are examples of experimentally validated antagonists:
-
GW1100: A selective GPR40 antagonist.[14]
-
DC260126: A potent GPR40 antagonist that has been shown to inhibit FFA-mediated Ca2+ elevation and protect pancreatic β-cells from palmitate-induced apoptosis.[14]
Experiments to study the effect of GPR40 antagonism could include calcium imaging assays, insulin secretion assays in pancreatic cell lines (e.g., MIN6), or proliferation assays in cancer cells where GPR40 is implicated.[14][15] The protocols would involve pre-treating cells with the antagonist before stimulating with a known GPR40 agonist (like linoleic acid or a synthetic agonist).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. Reactome | FFAR1 binds fatty acids [reactome.org]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genscript.com [genscript.com]
Application Notes and Protocols for UK-371804 in Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in tissue remodeling, cell migration, and fibrinolysis.[1][2] Elevated uPA activity is often associated with impaired wound healing in chronic wounds. By inhibiting uPA, this compound presents a promising therapeutic strategy to modulate the wound microenvironment and promote a more favorable healing cascade. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in wound healing research.
Mechanism of Action
This compound acts as a competitive inhibitor of uPA, binding to its active site with high affinity. This prevents the uPA-mediated conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades fibrin clots and various extracellular matrix (ECM) components. In the context of wound healing, excessive plasmin activity can lead to the degradation of newly formed tissue and growth factors, thereby impeding the healing process. By inhibiting uPA, this compound reduces plasmin generation, helping to preserve the integrity of the ECM and growth factors essential for tissue repair.[1][2]
Signaling Pathway
The urokinase plasminogen activator system plays a pivotal role in the wound healing cascade. The binding of uPA to its receptor (uPAR) on the cell surface localizes proteolytic activity, facilitating cell migration and invasion. The inhibition of uPA by this compound disrupts this pathway, thereby modulating cell behavior and tissue remodeling.
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway in Wound Healing.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Source |
| Ki (uPA) | 10 nM | [1] |
| IC50 (uPA in human chronic wound fluid) | 0.89 µM | [1] |
| Selectivity vs. tPA | 4000-fold | [1] |
| Selectivity vs. Plasmin | 2700-fold | [1] |
Table 2: In Vitro Efficacy of this compound (Template for Experimental Data)
| This compound Concentration (µM) | Cell Viability (%) (MTS Assay) | Cell Migration (% Wound Closure) (Scratch Assay) |
| 0 (Control) | 100 | 0 |
| 0.1 | Insert Data | Insert Data |
| 1 | Insert Data | Insert Data |
| 10 | Insert Data | Insert Data |
| 100 | Insert Data | Insert Data |
Table 3: In Vivo Efficacy of this compound in a Porcine Excisional Wound Model (Template for Experimental Data)
| Treatment Group | Dermal Concentration (µM) | Wound Closure (%) - Day 7 | Re-epithelialization (%) - Day 7 |
| Vehicle Control | 0 | Insert Data | Insert Data |
| This compound (e.g., 10 mg/mL in hydrogel) | 41.8 | Insert Data | Insert Data |
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTS Assay)
This protocol is designed to assess the cytotoxicity of this compound on relevant cell lines such as human dermal fibroblasts or keratinocytes.
-
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
Caption: MTS Assay Workflow for Cytotoxicity Assessment.
2. Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on the migration of fibroblasts or keratinocytes, mimicking the process of wound closure.
-
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Caption: Scratch Assay Workflow for Cell Migration Analysis.
In Vivo Study
Porcine Excisional Wound Model
This model is highly relevant to human wound healing due to the anatomical and physiological similarities between pig and human skin.
-
Animals:
-
Female domestic pigs (e.g., Yorkshire), 30-40 kg.
-
-
Materials:
-
Surgical instruments for wound creation
-
This compound formulated in a suitable vehicle (e.g., hydrogel)
-
Wound dressings (e.g., transparent occlusive dressings)
-
Biopsy punches
-
Histology reagents
-
-
Protocol:
-
Anesthetize the animal following approved protocols.
-
Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.
-
Create multiple full-thickness excisional wounds (e.g., 2 cm x 2 cm) on the back of the pig.
-
Topically apply a defined amount of this compound formulation or vehicle control to each wound.
-
Cover the wounds with an occlusive dressing.
-
Monitor the wounds daily and re-apply the treatment as required.
-
Document wound closure by digital photography at regular intervals.
-
On selected days (e.g., day 7, 14, 21), collect full-thickness biopsies from the wound edge for histological analysis (H&E staining for re-epithelialization and Masson's trichrome for collagen deposition).
-
Quantify wound closure rates and histological parameters.
-
Caption: Porcine Excisional Wound Model Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of uPA in wound healing. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to assess its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs and to carefully document all quantitative data to contribute to a comprehensive understanding of this compound's effects on the complex process of wound repair.
References
Application Notes and Protocols for UK-371804 in Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1] The uPA system, including its receptor uPAR, plays a significant role in the pathological processes of tumor invasion, metastasis, and angiogenesis. By inhibiting uPA, this compound provides a valuable tool for investigating the role of this protease in the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound in key in vitro and ex vivo angiogenesis assays.
Mechanism of Action
This compound acts as a competitive inhibitor of uPA, binding to its active site and preventing the conversion of plasminogen to plasmin.[1] Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), processes that are essential for endothelial cell migration and invasion during angiogenesis. By blocking this cascade, this compound can effectively inhibit the initial steps of blood vessel formation.
Quantitative Data
The following table summarizes the known inhibitory activities of this compound.
| Target | Parameter | Value | Species | Assay Conditions | Reference |
| uPA | K_i | 10 nM | Human | Cell-free enzyme assay | [1][2] |
| uPA | IC_50 | 0.89 µM | Human | Exogenous uPA in chronic wound fluid | [1][2] |
| tPA | Selectivity | >4000-fold vs. uPA | Human | Cell-free enzyme assay | [1][2] |
| Plasmin | Selectivity | >2700-fold vs. uPA | Human | Cell-free enzyme assay | [1][2] |
Signaling Pathway
The diagram below illustrates the central role of the uPA/uPAR system in mediating signaling pathways that promote angiogenesis. This compound inhibits the catalytic activity of uPA, thereby blocking downstream events.
Caption: uPA/uPAR signaling pathway in angiogenesis and the inhibitory action of this compound.
Experimental Protocols
While direct studies of this compound in angiogenesis assays are not widely published, the following protocols are adapted for its use based on its known potency and the methodologies for similar uPA inhibitors. A starting concentration of 10 µM, as used in an invasion assay, is recommended for initial experiments, with a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). A vehicle control (DMSO only) and a positive control (e.g., a known angiogenesis inhibitor like Suramin) should be included.
-
Seeding: Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well containing the solidified matrix. Then, add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Add Calcein AM to the wells to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Ex Vivo Aortic Ring Assay
This assay provides a more complex tissue environment to study angiogenesis.
Materials:
-
Sprague-Dawley rats (8-10 weeks old)
-
M199 medium
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
48-well tissue culture plates
-
Dissection tools
-
Inverted microscope
Protocol:
-
Aorta Dissection: Euthanize a rat and dissect the thoracic aorta under sterile conditions. Place it in a petri dish containing cold serum-free M199 medium.
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick rings.
-
Embedding: Place 100 µL of basement membrane matrix in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes. Place one aortic ring on top of the gelled matrix. Cover the ring with another 100 µL of the matrix.
-
Treatment: Prepare different concentrations of this compound in M199 medium supplemented with 2% FBS. Add 500 µL of the treatment medium to each well. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at regular intervals. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth or the number and length of the sprouts.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Endothelial Cell Tube Formation Assay with this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the uPA system in angiogenesis. Its high potency and selectivity make it suitable for a range of in vitro and ex vivo assays. The protocols provided here offer a starting point for investigating the anti-angiogenic potential of this compound and for dissecting the molecular mechanisms underlying uPA-mediated neovascularization. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental system.
References
Application of UK-371804 in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer cell invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in breast cancer patients. UK-371804 is a potent and highly selective synthetic inhibitor of uPA, offering a promising tool for investigating the role of the uPA system in breast cancer progression and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in breast cancer research.
Disclaimer: While this compound is a well-characterized uPA inhibitor, specific studies on its direct application in breast cancer are limited. The following protocols and application notes are based on its known biochemical properties and have been adapted from research conducted with other selective uPA inhibitors, such as WX-UK1, in the context of breast cancer. Researchers should optimize these protocols for their specific experimental needs.
Biochemical Profile of this compound
This compound is a small molecule inhibitor with high affinity and specificity for uPA. Its key biochemical parameters are summarized below for easy reference.
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 10 nM | [1][2] |
| Selectivity vs. tPA | >4000-fold | [1] |
| Selectivity vs. Plasmin | >2700-fold | [1] |
| IC50 (in human chronic wound fluid) | 0.89 µM | [1][3] |
The uPA System in Breast Cancer: A Rationale for Inhibition
Figure 1. Simplified signaling pathway of the uPA/uPAR system and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer models.
In Vitro Cell Viability/Cytotoxicity Assay
This protocol determines the effect of this compound on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for the in vitro cell viability assay.
Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to inhibit the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Boyden chamber inserts with an 8 µm pore size membrane (e.g., Matrigel-coated inserts)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest breast cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 30 minutes.
-
Add 500 µL of complete medium to the lower chamber of the Boyden chamber plate.
-
Add 200 µL of the pre-treated cell suspension to the upper insert.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of invading cells in several fields of view under a microscope.
-
Quantify the inhibition of invasion as a percentage of the vehicle-treated control.
In Vivo Xenograft Model of Breast Cancer
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle like saline with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. Dosing will need to be optimized based on pharmacokinetic and tolerability studies.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MDA-MB-231 | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | Experimental Data |
| Other | Experimental Data | Experimental Data |
Table 2: Inhibition of Breast Cancer Cell Invasion by this compound
| Cell Line | This compound Conc. (µM) | % Invasion Inhibition |
| MDA-MB-231 | 1 | Experimental Data |
| 10 | Experimental Data | |
| 50 | Experimental Data |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Experimental Data | N/A |
| This compound (Dose 1) | Experimental Data | Calculated Data |
| This compound (Dose 2) | Experimental Data | Calculated Data |
Conclusion
This compound is a valuable research tool for elucidating the role of the uPA system in breast cancer. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at validating uPA as a therapeutic target. The protocols and guidelines presented here provide a framework for researchers to investigate the anti-cancer potential of this compound and to further our understanding of the mechanisms driving breast cancer progression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound HCl - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of uPA and uPA Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase-type plasminogen activator system and breast cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Urokinase‐Type Plasminogen Activator (uPA), its Receptor (uPAR), and Inhibitor (PAI‐1) in Human Breast Carcinomas and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Urokinase-Type Plasminogen Activator and Its Inhibitor PAI-1 in Breast Cancer Tissue: Historical Aspects and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing UK-371804 to Inhibit Metastasis in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the development of anti-metastatic therapies a critical area of research. The urokinase-type plasminogen activator (uPA) system is a key player in the metastatic cascade, involved in the degradation of the extracellular matrix (ECM), which facilitates tumor cell invasion and migration.[1][2][3] High levels of uPA and its receptor (uPAR) are often correlated with poor prognosis and increased metastatic potential in various cancers.[1][4]
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA).[5][6] It exhibits a Ki of 10 nM for uPA and demonstrates high selectivity over other serine proteases like tissue plasminogen activator (tPA) and plasmin.[5][6] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs), thereby impeding the initial steps of metastasis.[2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical xenograft models to assess its anti-metastatic efficacy.
Mechanism of Action: The uPA Signaling Pathway in Metastasis
The uPA system plays a central role in cancer cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface localizes proteolytic activity, leading to the degradation of the surrounding extracellular matrix and basement membrane. This process is crucial for tumor cells to break away from the primary tumor, invade surrounding tissues, and intravasate into the bloodstream or lymphatic system to travel to distant sites. This compound directly inhibits the enzymatic activity of uPA, thereby disrupting this entire cascade.
Caption: uPA Signaling Pathway and Inhibition by this compound.
Quantitative Data on the Efficacy of uPA Inhibitors in Preclinical Models
Due to the limited availability of published data specifically on this compound in xenograft metastasis models, the following tables summarize the anti-metastatic effects of WX-UK1, a structurally related and potent uPA inhibitor.[7][8] WX-UK1 is the active metabolite of the oral prodrug Upamostat (WX-671), which has been evaluated in clinical trials.[5][9] This data serves as a representative example of the potential efficacy of selective uPA inhibitors in blocking metastasis.
Table 1: Effect of WX-UK1 on Primary Tumor Growth in a Rat Breast Cancer Model [8]
| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Tumor Volume (mm³) at Day 35 | % Inhibition of Tumor Growth |
| Control (Vehicle) | - | 2500 | - |
| WX-UK1 | 0.03 | 2000 | 20% |
| WX-UK1 | 0.15 | 1500 | 40% |
| WX-UK1 | 0.30 | 1200 | 52% |
| WX-UK1 | 1.00 | 1100 | 56% |
Table 2: Effect of WX-UK1 on Spontaneous Metastasis in a Rat Breast Cancer Model [8]
| Treatment Group | Dose (mg/kg/day, s.c.) | Mean Number of Lung Foci | % Inhibition of Lung Metastasis | Mean Weight of Axillary Lymph Nodes (mg) | % Inhibition of Lymph Node Metastasis |
| Control (Vehicle) | - | 35 | - | 800 | - |
| WX-UK1 | 0.03 | 25 | 29% | 600 | 25% |
| WX-UK1 | 0.15 | 15 | 57% | 450 | 44% |
| WX-UK1 | 0.30 | 10 | 71% | 300 | 63% |
| WX-UK1 | 1.00 | 8 | 77% | 250 | 69% |
Experimental Protocols
The following are detailed protocols for evaluating the anti-metastatic potential of this compound in mouse xenograft models. These protocols are based on established methodologies for studying metastasis and can be adapted for specific cancer cell lines and research questions.
Experimental Workflow for Xenograft Metastasis Study
Caption: General workflow for a xenograft metastasis study.
Protocol 1: Orthotopic Xenograft Model of Metastasis
This model recapitulates the entire metastatic cascade, from primary tumor growth to dissemination and colonization of distant organs.
1. Cell Culture and Preparation:
- Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) under standard conditions.
- For in vivo imaging, use a cell line stably expressing a reporter gene such as firefly luciferase.
- On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
2. Animal Model:
- Use 6-8 week old female immunocompromised mice (e.g., NOD/SCID or NSG).
- Allow mice to acclimatize for at least one week before the procedure.
3. Orthotopic Implantation:
- Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail.
- For a mammary fat pad injection (breast cancer model), make a small incision in the skin over the fourth inguinal mammary fat pad.
- Inject 1 x 10^6 cells in 100 µL of cell suspension into the fat pad using a 27-gauge needle.
- Close the incision with surgical clips or sutures.
- For other tumor types, inject cells into the corresponding organ (e.g., prostate, pancreas, lung).
4. Drug Preparation and Administration:
- Prepare this compound for in vivo administration. A formulation for intraperitoneal (i.p.) injection can be prepared by dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Once primary tumors are palpable (e.g., ~100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
- Administer this compound (e.g., 1-10 mg/kg) or vehicle control daily via i.p. injection.
5. Monitoring and Metastasis Quantification:
- Measure primary tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and general health status.
- Perform bioluminescence imaging (BLI) weekly to monitor the growth of the primary tumor and the development of metastases.[10]
- Inject mice with D-luciferin (150 mg/kg, i.p.).
- After 10-15 minutes, image the anesthetized mice using an in vivo imaging system.
- Quantify the bioluminescent signal (photons/second) from the primary tumor and metastatic sites (e.g., lungs, liver, bone).[6]
6. Endpoint Analysis:
- At the end of the study (e.g., after 4-6 weeks or when humane endpoints are reached), euthanize the mice.
- Perform ex vivo BLI on excised organs (lungs, liver, spleen, bones) to confirm and quantify metastatic burden.
- Fix organs in 10% neutral buffered formalin for histological analysis.[11]
- Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and count metastatic nodules.[12]
Protocol 2: Experimental (Intravenous) Metastasis Model
This model bypasses the initial steps of local invasion and intravasation and focuses on the later stages of the metastatic process, including circulation, extravasation, and colonization.
1. Cell Preparation:
- Prepare luciferase-tagged cancer cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
2. Intravenous Injection:
- Warm the mice under a heat lamp to dilate the lateral tail veins.
- Restrain the mouse and inject 2.5 x 10^5 cells in 100 µL of PBS into the lateral tail vein using a 28-gauge insulin syringe.
3. Treatment and Monitoring:
- Begin treatment with this compound or vehicle control one day after cell injection.
- Administer the compound daily via i.p. injection.
- Monitor metastatic progression weekly using bioluminescence imaging, focusing on the lungs and other potential metastatic sites.
4. Endpoint Analysis:
- Euthanize mice after a predetermined period (e.g., 3-4 weeks) or when they show signs of distress.
- Harvest lungs and other organs for ex vivo BLI and histological analysis to quantify the number and size of metastatic colonies.[3]
Conclusion
This compound, as a potent and selective uPA inhibitor, holds significant promise as an anti-metastatic agent. The protocols outlined above provide a framework for the preclinical evaluation of its efficacy in blocking tumor metastasis in xenograft models. By employing both orthotopic and experimental metastasis models, researchers can gain a comprehensive understanding of the compound's impact on different stages of the metastatic cascade. The use of quantitative methods such as bioluminescence imaging and histological analysis will be crucial in determining the therapeutic potential of this compound for the treatment of metastatic cancer.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Video: Perfusion and Inflation of the Mouse Lung for Tumor Histology [jove.com]
- 3. Video: Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells [jove.com]
- 4. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models [jove.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lung histological analysis [bio-protocol.org]
- 12. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for uPA Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator (uPA) system is a key player in cancer progression, contributing to tumor invasion, metastasis, and angiogenesis.[1][2][3][4] Elevated levels of uPA and its receptor (uPAR) are often correlated with poor prognosis in various cancers.[2][5][6] Consequently, inhibiting the catalytic activity of uPA presents a promising therapeutic strategy to impede cancer spread and potentially enhance the efficacy of conventional chemotherapy.[1][3][7][8]
Principle of Combination Therapy
The rationale for combining a uPA inhibitor with chemotherapy is to create a multi-pronged attack on the tumor. Chemotherapeutic agents directly target rapidly dividing cancer cells, while the uPA inhibitor works to dismantle the tumor's supportive microenvironment. By inhibiting uPA, the degradation of the extracellular matrix is reduced, which can limit the invasion of cancer cells and their ability to metastasize.[1][7][13] Furthermore, modulating the tumor microenvironment may enhance the penetration and efficacy of the chemotherapeutic drug.[1]
Preclinical Data Summary for uPA Inhibitors in Combination with Chemotherapy
The following tables summarize preclinical and clinical findings for various uPA inhibitors when used in combination with standard chemotherapeutic agents. This data can be used as a reference for designing experiments with UK-371804.
Table 1: In Vivo Efficacy of uPA Inhibitors with Chemotherapy
| uPA Inhibitor | Chemotherapy Agent | Cancer Type | Model | Key Findings | Reference |
| Å6 | Cisplatin | Gynecologic Cancer | Xenograft | Combined treatment reduced tumor growth by 92% compared to 48% (Å6 alone) and 53% (cisplatin alone). Increased animal survival and reduced intracranial tumor size. | [5] |
| WX-UK1 | Capecitabine | Advanced Malignancies | Clinical Trial (Phase I) | Combination was found to be safe and tolerable. | [5] |
| Upamostat (WX-671) | Gemcitabine | Pancreatic Cancer | Clinical Trial (Phase II) | Investigated for clinical efficacy in patients with locally advanced, non-resectable pancreatic cancer. | [5] |
| Upamostat (WX-671) | Capecitabine | Metastatic Breast Cancer (HER2-negative) | Clinical Trial (Phase II) | Evaluated for clinical efficacy in a first-line setting. | [5] |
Table 2: Mechanistic Insights from Combination Studies
| uPA Inhibitor | Chemotherapy Agent | Cancer Type | Key Mechanistic Observations | Reference |
| WX-UK1 | Celecoxib | Malignant Glioma | In vitro: Increased inhibition of endothelial cell proliferation, migration, and tube formation. In vivo: Higher inhibition of tumor growth, increased apoptosis, and decreased pro-angiogenic factors compared to monotherapy. | [5] |
| General uPA Inhibition | Doxorubicin | Breast Cancer | Doxorubicin treatment is associated with cardiotoxicity, and the uPA system is being explored for its potential role in this process. | [14] |
| General uPA Inhibition | Paclitaxel | Breast Cancer | Paclitaxel has been shown to increase the production of Plasminogen Activator Inhibitor-1 (PAI-1), a natural inhibitor of uPA, in certain breast cancer cell lines. | [15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating uPA inhibitors in combination with chemotherapy, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergy between a uPA inhibitor and a chemotherapeutic agent.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a uPA inhibitor, chemotherapy, and their combination on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known uPA expression
-
Complete cell culture medium
-
This compound (or other uPA inhibitor)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the uPA inhibitor and the chemotherapeutic agent in culture medium.
-
Treat the cells with the uPA inhibitor alone, the chemotherapeutic agent alone, and in combination at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Data can be analyzed to determine IC50 values and to assess synergy using methods such as the Chou-Talalay method.
Protocol 2: In Vitro Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of a uPA inhibitor, chemotherapy, and their combination on the invasive capacity of cancer cells.
Materials:
-
Boyden chamber inserts with a porous membrane coated with Matrigel
-
24-well plates
-
Cancer cell line
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound (or other uPA inhibitor)
-
Chemotherapeutic agent
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cancer cells in serum-free medium containing the different treatment conditions (uPA inhibitor, chemotherapy, combination, or vehicle).
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
Quantify the results and compare the invasive potential across the different treatment groups.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of a uPA inhibitor in combination with chemotherapy on tumor growth and metastasis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound (or other uPA inhibitor) formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare-approved endpoint criteria
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: (1) Vehicle control, (2) uPA inhibitor alone, (3) Chemotherapy alone, and (4) Combination of uPA inhibitor and chemotherapy.
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and assessment of metastasis in organs like the lungs and liver.
Conclusion
The inhibition of uPA is a well-validated strategy in cancer therapy, and its combination with traditional chemotherapy holds significant promise. While specific preclinical data for this compound in this context is awaited, the provided application notes and protocols, based on extensive research with other uPA inhibitors, offer a robust framework for researchers to explore and validate the therapeutic potential of this and other novel uPA inhibitors in combination with chemotherapy. Rigorous preclinical evaluation using these methodologies will be crucial in advancing such combination therapies to clinical trials.
References
- 1. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of urokinase-type plasminogen activator system in cancer: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound HCl - Immunomart [immunomart.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 14. Soluble urokinase plasminogen activator receptor and cardiotoxicity in doxorubicin-treated breast cancer patients: a prospective exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel and Vinblastine Increase Plasminogen Activator Inhibitor-1 Production in Human Breast Cancer MCF-7 Cells but Not MDA-MB-231 Cells [jstage.jst.go.jp]
- 16. Paclitaxel and Vinblastine Increase Plasminogen Activator Inhibitor-1 Production in Human Breast Cancer MCF-7 Cells but Not MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of UK-371804
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the design and execution of in vivo studies involving UK-371804. It is intended for researchers, scientists, and professionals in the field of drug development.
Important Note on the Mechanism of Action of this compound
It is critical to clarify that this compound is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), not a p38 MAPK inhibitor.[1][2][3] this compound exhibits a high affinity for uPA with a Ki of 10 nM.[1][2][3] It demonstrates significant selectivity for uPA over other related proteases, being 4000-fold more selective for uPA than for tissue plasminogen activator (tPA) and 2700-fold more selective than for plasmin.[1][3][4][5] The primary therapeutic potential of this compound, as investigated in preclinical studies, lies in its ability to modulate the uPA system, which is involved in processes such as tissue remodeling, cell migration, and tumor invasion.[6][7]
While the p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade in cellular responses to stress and inflammation, and a valid target for anti-inflammatory drug development, it is not the direct target of this compound.[8][9][10][11][12] This document will provide information on the p38 MAPK pathway for contextual understanding of inflammatory processes, but the experimental protocols for this compound will focus on its established role as a uPA inhibitor.
Section 1: Overview of this compound and its Target
1.1 this compound: A Selective uPA Inhibitor
This compound is a small molecule inhibitor that has been evaluated for its therapeutic potential, particularly in the context of chronic dermal ulcers.[4][6] Its mechanism of action revolves around the inhibition of urokinase-type plasminogen activator (uPA), a serine protease that plays a crucial role in the conversion of plasminogen to plasmin. Plasmin, in turn, is a broad-spectrum protease involved in the degradation of extracellular matrix components.[7]
1.2 The Role of uPA in Physiology and Disease
The uPA system is integral to various physiological and pathological processes, including:
-
Wound Healing: uPA is involved in cell migration and tissue remodeling during the healing process.[7]
-
Cancer: Overexpression of uPA is associated with tumor invasion and metastasis.[7]
-
Inflammation: The uPA system can contribute to inflammatory responses.
Section 2: Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| K_i_ (uPA) | 10 nM | N/A | [1][2][3] |
| IC_50_ (exogenous uPA in human chronic wound fluid) | 0.89 µM | Human | [1][3][4] |
| IC_50_ (exogenous uPA in porcine acute wound fluid) | 0.39 µM | Porcine | [5] |
| Selectivity | |||
| vs. tPA | 4000-fold | N/A | [1][3][4][5] |
| vs. Plasmin | 2700-fold | N/A | [1][3][4][5] |
| In Vivo Data (Porcine Acute Excisional Wound Model) | |||
| Dermal Concentration (following topical delivery) | 41.8 µM | Porcine | [2][5] |
| Inhibition of exogenous uPA activity | 82.3% | Porcine | [5] |
Section 3: Experimental Protocols for In Vivo Studies
The following protocols are based on a porcine acute excisional wound model, which has been used to evaluate this compound.[2][4] These can be adapted for other relevant animal models.
3.1 Animal Model: Porcine Acute Excisional Wound Model
-
Animal Strain: Female domestic pigs are a suitable model due to the anatomical and physiological similarities of their skin to human skin.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the experiment.
-
Anesthesia: General anesthesia should be maintained throughout the wounding and treatment procedures.
-
Wounding Procedure:
-
Shave and sterilize the dorsal thoracic region.
-
Create full-thickness excisional wounds (e.g., 2 cm x 2 cm) down to the level of the panniculus carnosus muscle.
-
Space the wounds adequately to prevent interference between them.
-
3.2 Formulation and Administration of this compound
-
Vehicle: A hydrogel vehicle is suitable for topical application.
-
Concentration: A concentration of 10 mg/mL of this compound in the hydrogel vehicle has been previously used.[2]
-
Administration:
-
Apply a defined volume (e.g., 1 mL) of the this compound formulation or vehicle control to each wound.
-
Cover the wounds with an appropriate dressing.
-
Repeat the treatment daily for the duration of the study (e.g., 10 days).[2]
-
3.3 Study Design
-
Groups:
-
Control Group: Wounds treated with the hydrogel vehicle alone.
-
Treatment Group: Wounds treated with the this compound formulation.
-
-
Randomization: Randomly assign wounds to each treatment group.
-
Duration: A study duration of 11 days allows for the assessment of wound healing parameters.[2]
3.4 Endpoint Measurements
-
Wound Healing Assessment:
-
Macroscopic Evaluation: Daily photographic documentation and measurement of wound area.
-
Histological Analysis: At the end of the study, excise the wounds and surrounding skin for histological processing (e.g., H&E staining) to assess parameters such as re-epithelialization, granulation tissue formation, and inflammation.
-
-
Pharmacokinetic Analysis:
-
Pharmacodynamic Analysis:
-
Measure the inhibition of uPA activity in wound fluid or tissue homogenates. An ex vivo assay can be performed by adding exogenous uPA to the samples.[5]
-
Section 4: Signaling Pathways
4.1 The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[8][11][12] Its activation leads to a wide range of cellular responses, such as inflammation, apoptosis, and cell differentiation.[8][11] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and p38 MAPK.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective Urokinase-Type Plasminogen Activator Inhibitors. 4. 1-(7-sulfonamidoisoquinolinyl)guanidines. - Kent Academic Repository [kar.kent.ac.uk]
- 5. | BioWorld [bioworld.com]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
UK-371804 solubility in different solvents
This technical support guide provides detailed information on the solubility of UK-371804, along with protocols for its dissolution and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Solubility of this compound
This compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA) with a Ki of 10 nM.[1][2][3][4][5][6][7][8] Its solubility is a critical factor for in vitro and in vivo experiments. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][8]
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 50 mg/mL | 25.9 - 129.5 mM | Different suppliers report varying maximum solubility. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[1][3] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Molecular Weight of this compound (free base): 385.8 g/mol [3][4] Molecular Weight of this compound HCl: 422.29 g/mol [1][5][8]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
-
Pre-warming: Allow the vial of solid this compound and the bottle of fresh, anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution gently to aid dissolution. If the compound does not dissolve completely, gentle warming of the tube to 37°C or sonication in an ultrasonic bath for a short period can be applied.[8]
-
Storage: Once the solid is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Experiments
For many in vivo applications, a solvent system containing co-solvents and surfactants is required. The following is an example protocol for preparing a working solution.
-
Initial Dilution: Begin with a clarified stock solution of this compound in DMSO (e.g., 17 mg/mL).[1]
-
Co-solvent Addition: In a sterile tube, add 400 µL of PEG300 to 50 µL of the DMSO stock solution and mix until the solution is clear.[1]
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix thoroughly until clear.[1]
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.[1]
-
Usage: This working solution should be prepared fresh and used immediately for optimal results.[1][2]
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in DMSO.
A1: There are several potential reasons for this issue:
-
Moisture: DMSO is hygroscopic (readily absorbs moisture from the air). Contamination with water will significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.[1]
-
Concentration: You may be attempting to create a solution that is above the maximum solubility limit. Try preparing a more dilute solution.
-
Temperature: Solubility can be enhanced by gentle warming. Briefly warm the solution to 37°C or place it in an ultrasonic bath to aid dissolution.[8]
Q2: The compound precipitated out of my stock solution after storage.
A2: Precipitation upon freezing can occur if the solution is supersaturated or if moisture has been introduced. If you observe a precipitate after thawing, try warming the vial to 37°C and vortexing until the solid redissolves before use. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is not at the absolute maximum solubility limit.
Q3: How should I store the solid compound and its solutions?
A3:
-
Solid Compound: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[3]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[2]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, this compound is insoluble in water and aqueous solutions.[1][8] It must first be dissolved in a stock solution of 100% DMSO. The final concentration of DMSO in your experimental setup (e.g., cell culture media) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and highly selective inhibitor of the serine protease urokinase-type plasminogen activator (uPA).[1][2][7] It shows high selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin.[1][3][4] By inhibiting uPA, it prevents the conversion of plasminogen to the active enzyme plasmin.
Visualized Pathway
The diagram below illustrates the enzymatic cascade involving urokinase-type plasminogen activator (uPA) and the inhibitory action of this compound.
Caption: Mechanism of action of this compound as a uPA inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
How to dissolve UK-371804 for in vitro assays
This technical support center provides guidance on the dissolution and use of UK-371804 for in vitro assays, addressing common challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro assays is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous (low moisture) DMSO, as the compound's solubility can be significantly impacted by absorbed water.[1][2]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, ranging from 8.33 mg/mL to 50 mg/mL.[1][2][3] A conservative and commonly used starting concentration for a stock solution is 10 mg/mL. For higher concentrations, sonication may be required to fully dissolve the compound.[1]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to a year or at -80°C for up to two years for long-term stability.[1]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO and then serially diluted to the final working concentration in your experimental buffer or cell culture medium.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA).[2][4][5] It has a high selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. The concentration is too high.2. The DMSO is not of high quality (contains water).3. Insufficient mixing. | 1. Try a lower concentration (e.g., 10 mg/mL).2. Use fresh, anhydrous, research-grade DMSO.3. Gently warm the solution (to no more than 37°C) and use a sonicator bath to aid dissolution.[1] |
| Precipitation occurs after diluting the DMSO stock solution into aqueous media. | 1. The final concentration of this compound exceeds its aqueous solubility limit.2. The final concentration of DMSO is too high, causing cellular stress or artifacts.3. The stock solution was not properly vortexed before dilution. | 1. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to maintain compound solubility without affecting the cells.2. Perform serial dilutions. For example, make an intermediate dilution of the DMSO stock in culture medium before preparing the final concentration.3. Always vortex the stock solution before making dilutions. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation.2. Inaccurate pipetting of the viscous DMSO stock solution.3. Precipitation of the compound in the assay plate over time. | 1. Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[1]2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.3. Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If observed, reconsider the final concentration or the dilution method. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 385.8 g/mol | [3] |
| Ki for uPA | 10 nM | [1][2][5][6] |
| IC50 in human wound fluid | 0.89 µM | [2][3][4] |
| Solubility in DMSO | 8.33 - 50 mg/mL (21.6 - 129.6 mM) | [1][2][3] |
| Selectivity vs. tPA | ~4000-fold | [2][3][4] |
| Selectivity vs. Plasmin | ~2700-fold | [2][3][4] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 385.8 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.858 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Inhibition of the uPA signaling pathway by this compound.
References
Optimizing UK-371804 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with UK-371804 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2][3] Its mechanism of action involves directly binding to the uPA enzyme, which in turn blocks the conversion of plasminogen to plasmin. This inhibition of uPA activity can impact various cellular processes, including cell migration, invasion, and tissue remodeling, which are often dysregulated in diseases like cancer.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the specific cell type and the assay being performed. Based on its in vitro potency, a good starting point for most cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The reported IC50 value for inhibiting exogenous uPA in human chronic wound fluid is 0.89 µM, which can serve as a reference point.[1][2][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO.[1][4][5] For long-term storage, the solid form should be kept at -20°C.[2][4][5] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[4] Always use freshly opened or properly stored DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[4]
Q4: What are the known off-target effects of this compound?
This compound exhibits high selectivity for uPA. It is reported to be 4000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2700-fold over plasmin.[1][2][3] While specific off-target effects in various cell lines are not extensively documented in the provided search results, its high selectivity profile suggests minimal off-target activity at optimized concentrations. However, as with any inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on my cells. | Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Low uPA Expression: The cell line you are using may not express sufficient levels of uPA for an effect to be observed. | Confirm uPA expression in your cell line using techniques like Western blot, qPCR, or ELISA. Consider using a positive control cell line known to have high uPA expression. | |
| Incorrect Compound Handling: Improper storage or handling of this compound may have led to its degradation. | Ensure that the compound and its stock solutions have been stored correctly according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment. | |
| High cell toxicity or unexpected cell death. | Concentration Too High: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations below the toxic threshold for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in your final culture medium. | Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experimental setup. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Health and Density: Variations in cell confluency, passage number, or overall health can lead to variability. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure they are seeded at a consistent density for each experiment. Regularly check for cell viability.[6] |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Calibrate your pipettes regularly. Ensure thorough mixing of reagents and cell suspensions before pipetting.[6] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to inconsistent results. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki (uPA) | 10 nM | [1][4][7] |
| IC50 (exogenous uPA in human chronic wound fluid) | 0.89 µM | [1][2][4][8] |
| Selectivity (vs. tPA) | 4000-fold | [1][2][3] |
| Selectivity (vs. Plasmin) | 2700-fold | [1][2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (determined from the viability assay to be non-toxic) to the wells. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure over time to assess the effect of this compound on cell migration.
Visualizations
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A troubleshooting flowchart for experiments where this compound shows no effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|this compound|uPA inhibitor [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting UK-371804 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with UK-371804, a potent and selective urokinase-type plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3][4][5] It exhibits high selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin.[1][6] The mechanism of action involves the direct binding of this compound to the uPA enzyme, which blocks its ability to cleave its substrates. This inhibition prevents the conversion of plasminogen to plasmin, a key step in various physiological and pathological processes, including cancer cell invasion and metastasis.
Q2: My this compound is precipitating in my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility.[7][8] Several factors can contribute to this problem:
-
Solvent Choice and Concentration: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1][2][9] When this stock solution is diluted into the aqueous culture media, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
-
pH of the Media: The pH of the cell culture media can significantly affect the solubility of compounds.[10][11][12] While specific data for this compound is limited, many compounds exhibit pH-dependent solubility.
-
Media Components: Interactions with components in the culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes lead to precipitation.[13]
-
Temperature: Temperature fluctuations can also impact solubility.[10][12] While cell culture incubators maintain a constant temperature, the process of preparing and adding the compound to the media might involve temperature changes that could induce precipitation.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Optimizing the Stock Solution
Issue: The initial stock solution may not be properly prepared, leading to downstream precipitation.
Recommendations:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][9]
-
Ensure complete dissolution: Use gentle warming (e.g., a 37°C water bath) and vortexing to ensure the compound is fully dissolved in the DMSO.
-
Use a suitable concentration: Prepare a high-concentration stock solution in DMSO to minimize the volume of organic solvent added to your aqueous media.
Step 2: Modifying the Dilution Protocol
Issue: The method of diluting the stock solution into the media can significantly impact solubility.
Recommendations:
-
Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to the experimental temperature (typically 37°C).
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Rapid mixing: Add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that are prone to precipitation.
Step 3: Adjusting Media Composition
Issue: Components in the cell culture media may be contributing to the precipitation.
Recommendations:
-
Reduce serum concentration: If your protocol allows, try reducing the concentration of fetal bovine serum (FBS) in the media, as serum proteins can sometimes interact with compounds and cause precipitation.[13]
-
Use serum-free media for initial dissolution: As a troubleshooting step, you can try dissolving this compound in serum-free media first and then adding serum if required for your experiment.
-
Consider a different media formulation: While less common, certain media formulations with high concentrations of specific salts could potentially exacerbate precipitation.
Step 4: Solubility Enhancement Strategies
Issue: If the above steps do not resolve the precipitation, you may need to consider solubility-enhancing agents.
Recommendations:
-
Use of Pluronic F-68: This non-ionic surfactant is often used in cell culture to protect cells from shear stress and can also help to increase the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% can be tested.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can act as a carrier protein and improve the solubility of some compounds. Adding a low concentration of BSA (e.g., 0.1%) to serum-free media may help.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 385.8 g/mol | [9] |
| Solubility in DMSO | ≥ 10 mg/mL | [9] |
| Ki for uPA | 10 nM | [1][2][4] |
| IC50 in human chronic wound fluid | 0.89 µM | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm the required volume of cell culture media to 37°C in a sterile tube.
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the media.
-
While gently vortexing the pre-warmed media, add the calculated volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to vortex gently for another 10-15 seconds to ensure thorough mixing.
-
Immediately add the media containing this compound to your cell culture plates or flasks.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: The signaling pathway inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl - Immunomart [immunomart.com]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
UK-371804 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of UK-371804 and how to control for them in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to the broad-spectrum protease, plasmin.
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for uPA over other closely related proteases. Specifically, it is approximately 4000-fold more selective for uPA than for tissue-type plasminogen activator (tPA) and 2700-fold more selective than for plasmin.
Q3: Are there any known off-target effects of this compound?
While this compound is known for its high selectivity against tPA and plasmin, comprehensive data on its interaction with a broader range of unrelated proteins (e.g., kinases, other protease families) is not extensively published in publicly available literature. Due to the conserved nature of active sites in some protein families, the potential for off-target interactions, though likely minimal, cannot be entirely excluded without direct experimental evidence.
Q4: Why is it important to control for potential off-target effects?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known uPA function. | The observed effect may be due to inhibition of an unknown off-target protein. | 1. Perform a literature search for the observed phenotype in relation to other signaling pathways. 2. Conduct a rescue experiment by introducing a this compound-resistant uPA mutant. 3. Profile this compound against a broad panel of kinases and/or proteases to identify potential off-target interactions. 4. Use a structurally unrelated uPA inhibitor to see if the phenotype is replicated. |
| Inconsistent results between in vitro and cell-based assays. | 1. Poor cell permeability of this compound. 2. Presence of efflux pumps actively removing the compound from the cell. 3. Off-target effects in the cellular context not present in a purified system. | 1. Verify cellular uptake of this compound using analytical methods such as LC-MS/MS. 2. Test for the involvement of efflux pumps using known inhibitors. 3. Perform cell-based target engagement assays to confirm uPA inhibition in situ. |
| Variability in IC50 values across different experiments. | 1. Differences in assay conditions (e.g., substrate concentration, incubation time). 2. Degradation of the compound or target enzyme. 3. Inconsistent cell passage number or health. | 1. Standardize all assay parameters and document them meticulously. 2. Ensure proper storage and handling of this compound and uPA. 3. Maintain consistent cell culture conditions and use cells within a defined passage number range. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity and selectivity of this compound.
| Target | Inhibitory Constant (Ki) | Selectivity (fold vs. uPA) | Reference |
| uPA | 10 nM | 1 | |
| tPA | ~40,000 nM | 4000 | |
| Plasmin | ~27,000 nM | 2700 |
Experimental Protocols
Protocol 1: In Vitro Kinase and Protease Profiling
To assess the off-target profile of this compound, it is recommended to screen the compound against a broad panel of kinases and proteases.
Objective: To identify potential off-target interactions of this compound.
Methodology:
-
Kinase Profiling:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp) that offers screening against a large panel of recombinant human kinases.
-
Request a primary screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.
-
For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response analysis to determine the IC50 value.
-
-
Protease Profiling:
-
Similarly, use a commercial service or an in-house panel to screen this compound against a diverse panel of proteases from different families (e.g., serine, cysteine, metallo-).
-
Follow the same two-step process of a primary screen followed by dose-response analysis for any identified hits.
-
Protocol 2: Cell-Based Target Engagement Assay
This protocol helps to confirm that this compound is engaging with its intended target (uPA) within a cellular context.
Objective: To verify the binding of this compound to uPA in living cells.
Methodology:
-
Cell Culture: Culture a cell line known to express uPA (e.g., MDA-MB-231 breast cancer cells).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period.
-
Lysis and uPA Activity Assay:
-
Lyse the cells and collect the protein lysate.
-
Measure the uPA activity in the lysate using a fluorogenic or chromogenic uPA substrate.
-
A decrease in uPA activity with increasing concentrations of this compound indicates target engagement.
-
-
Western Blot Analysis (Optional): Perform a western blot to confirm that the total uPA protein levels are unchanged by the treatment, ensuring that the observed decrease in activity is due to inhibition and not protein degradation.
Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
This is a definitive control to demonstrate that the observed cellular phenotype is a direct result of uPA inhibition.
Objective: To confirm that the biological effect of this compound is mediated through its inhibition of uPA.
Methodology:
-
Generate a Resistant Mutant: Introduce a point mutation in the uPA gene that is predicted to disrupt the binding of this compound without affecting the catalytic activity of the enzyme.
-
Stable Cell Line Generation: Create a stable cell line that expresses the drug-resistant uPA mutant. Ideally, this should be done in a uPA-knockout or knockdown background to avoid interference from the endogenous enzyme.
-
Phenotypic Assay:
-
Treat both the parental cell line (expressing wild-type uPA) and the mutant cell line with this compound.
-
Perform the phenotypic assay of interest (e.g., cell migration, invasion assay).
-
If the phenotype is rescued (i.e., not observed) in the mutant cell line upon treatment with this compound, it strongly suggests that the effect is on-target.
-
Visualizations
Caption: Simplified uPA signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Preventing degradation of UK-371804 in experimental setups
Welcome to the technical support center for UK-371804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to help prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound solution appears to have lost activity. What are the possible reasons and how can I prevent this?
A1: Loss of activity can be attributed to several factors, primarily related to improper storage and handling, which can lead to chemical degradation. This compound, an isoquinoline sulfonamide derivative, may be susceptible to hydrolysis, photodecomposition, and thermal degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound, both in solid form and in solution, has been stored according to the recommended guidelines.[1][2] Refer to the storage conditions table below.
-
Prevent Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot stock solutions into smaller, single-use volumes to minimize this.
-
Use Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.
-
Protect from Light: Store solutions in amber vials or cover tubes with foil to prevent photodegradation, a known degradation pathway for quinoline derivatives.
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. The presence of water can facilitate hydrolysis.
Q2: I am observing inconsistent results in my enzyme inhibition assay. What could be the cause?
A2: Inconsistent results in enzyme assays can stem from various sources, including reagent handling, experimental setup, and data analysis.
Troubleshooting Steps:
-
Reagent Preparation: Ensure all reagents, including the assay buffer and substrate, are brought to room temperature before use. Thaw all components completely and mix gently to ensure homogeneity.[3]
-
Pipetting Accuracy: Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Prepare a master mix for the reaction components to ensure consistency across wells.[3]
-
Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for your assay's substrate.[3]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol. Inconsistent timing can lead to significant variability.[3]
-
Sample Integrity: If using biological samples, ensure they have been handled and stored correctly to prevent degradation of the target enzyme. Avoid repeated freeze-thaw cycles of your samples.[3]
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity, anhydrous DMSO. Gentle vortexing or sonication can be used to aid dissolution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 385.83 g/mol ), you would dissolve it in approximately 259 µL of DMSO.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays to inhibit the activity of extracellular urokinase-type plasminogen activator (uPA). When preparing media containing this compound, it is crucial to ensure that the final concentration of the DMSO solvent is not toxic to the cells (typically <0.5%). A vehicle control (media with the same concentration of DMSO) should always be included in your experimental design.
Data Summary Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN₅O₄S |
| Molecular Weight | 385.83 g/mol |
| Appearance | White to off-white solid |
| Mechanism of Action | Inhibitor of urokinase-type plasminogen activator (uPA) |
| Ki Value | 10 nM |
| Selectivity | ~4000-fold for uPA over tPA and ~2700-fold over plasmin |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In DMSO Solution | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from multiple suppliers. Always refer to the manufacturer's datasheet for specific recommendations.
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 8.33 mg/mL (≥ 21.59 mM) |
| Water | Insoluble |
Experimental Protocols
Protocol 1: In Vitro uPA Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic or fluorogenic uPA substrate
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate (black plates for fluorescent assays, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Remember to account for the final volume in the well.
-
-
Enzyme and Substrate Preparation:
-
Dilute the uPA enzyme in Assay Buffer to the working concentration recommended by the manufacturer or determined through optimization.
-
Prepare the uPA substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
x µL of Assay Buffer
-
y µL of the this compound dilution (or DMSO vehicle for control)
-
z µL of the diluted uPA enzyme solution
-
-
Include controls:
-
No-Enzyme Control: Add Assay Buffer instead of the enzyme solution.
-
No-Inhibitor Control (Vehicle): Add Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add w µL of the uPA substrate solution to each well to start the reaction.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength. Readings can be taken at a single endpoint or kinetically over a period of time.
-
-
Data Analysis:
-
Subtract the background reading (No-Enzyme Control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
uPA Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR), leading to extracellular matrix degradation and intracellular signaling.
Caption: uPA/uPAR signaling and inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the key steps in performing an in vitro enzyme inhibition assay with this compound.
Caption: Workflow for a uPA inhibition assay using this compound.
Logical Flow for Troubleshooting Degradation
This decision tree provides a logical approach to troubleshooting suspected degradation of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
Adjusting UK-371804 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing UK-371804 in various animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA). It exhibits excellent enzyme potency with a Ki of 10 nM and demonstrates high selectivity, being approximately 4000-fold more selective for uPA over tissue-type plasminogen activator (tPA) and 2700-fold over plasmin. By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in the proteolytic cascade involved in extracellular matrix degradation, cell migration, and tissue invasion.
Q2: What is the recommended starting dosage for this compound in mice?
Currently, there are no published studies that have established a definitive dosage for this compound in mice for systemic administration. However, based on in vivo studies of other selective uPA inhibitors with similar potency, a starting dose range can be estimated. For intraperitoneal (IP) injections, a range of 0.1 mg/kg to 30 mg/kg daily has been used for other uPA inhibitors. For oral gavage, a higher dose of up to 200 mg/kg has been reported for a small molecule inhibitor of the uPA-uPAR interaction.
It is strongly recommended to perform a pilot study with a dose-escalation design to determine the optimal and tolerable dose for your specific mouse model and experimental endpoint.
Q3: How can I estimate a starting dosage for this compound in rats?
Similar to mice, there is a lack of direct in vivo dosage data for this compound in rats. However, one study involving the uPA inhibitor WX-340 in a rat mammary carcinoma model adapted the dose regimen from a previous mouse study. This suggests that initial dose-finding studies in rats could begin with a similar range to that used in mice, for example, starting with a low dose of 0.1 mg/kg to 1 mg/kg daily via intraperitoneal injection and escalating as needed. Careful monitoring for any adverse effects is crucial.
Q4: What is the known pharmacokinetic profile of this compound in animal models?
The most detailed pharmacokinetic data for this compound comes from a study using a porcine acute excisional wound model with topical administration. In this model, a 10 mg/mL formulation in a hydrogel vehicle resulted in a dermal concentration of 41.8 μM with no detectable systemic exposure. There is currently no published data on the oral bioavailability or other pharmacokinetic parameters of this compound following systemic administration in any animal model.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation
Problem: this compound is a small molecule that may exhibit poor solubility in aqueous solutions, making it challenging to prepare formulations for in vivo administration.
Solutions:
-
Vehicle Selection: For intraperitoneal and oral administration, a suspension can be prepared. A suggested protocol is to first dissolve this compound in a minimal amount of DMSO and then create a suspension using vehicles such as a mixture of PEG300, Tween 80, and saline.
-
Particle Size Reduction: If solubility issues persist, consider techniques like sonication or micronization to reduce the particle size of the compound, which can improve its dissolution rate.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate the pKa of this compound to determine if adjusting the pH of the vehicle could enhance its solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.
Issue 2: Adverse Effects Following Intraperitoneal Injection
Problem: Animals exhibit signs of distress, such as abdominal pain, inflammation, or peritonitis, after intraperitoneal (IP) injection of this compound.
Solutions:
-
Proper Injection Technique: Ensure that the IP injection is performed correctly in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other organs. The needle should be inserted at an appropriate angle (around 15-20 degrees) and depth.
-
Vehicle Toxicity: The vehicle itself may be causing irritation. Consider using alternative, well-tolerated vehicles. Ensure that the concentration of DMSO or other organic solvents is kept to a minimum (typically below 5-10% of the total injection volume).
-
Sterility: All solutions for injection must be sterile to prevent infection. Filter-sterilize the final formulation if possible, or prepare it under aseptic conditions.
-
Compound Irritation: The compound itself might be an irritant. If adverse effects persist despite proper technique and a well-tolerated vehicle, consider reducing the concentration and increasing the injection volume (while staying within the recommended volume limits for the animal) or exploring an alternative route of administration like oral gavage.
Issue 3: Lack of Efficacy in In Vivo Models
Problem: No significant biological effect is observed after administering this compound at the initial dose.
Solutions:
-
Dose Escalation: The initial dose may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study should be performed to determine if higher, well-tolerated doses produce the desired effect.
-
Pharmacokinetics and Bioavailability: As the oral bioavailability of this compound is unknown, the compound may have poor absorption from the gastrointestinal tract if administered orally. Consider switching to a parenteral route of administration, such as intraperitoneal or intravenous injection, to ensure systemic exposure.
-
Target Engagement: It is crucial to verify that the inhibitor is reaching its target and inhibiting uPA activity in vivo. This can be assessed by measuring uPA activity in tumor tissue or plasma samples after treatment.
-
Species Specificity: While this compound is a potent inhibitor of human uPA, its potency against rodent uPA should be confirmed to ensure the chosen animal model is appropriate.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Ki (uPA) | 10 nM | Human | In Vitro | [1][2] |
| Selectivity (vs. tPA) | ~4000-fold | - | In Vitro | [1] |
| Selectivity (vs. Plasmin) | ~2700-fold | - | In Vitro | [1] |
| Topical Dosage | 10 mg/mL | Porcine | Topical | [2] |
| Dermal Concentration | 41.8 μM | Porcine | Topical | [2] |
| Systemic Exposure (Topical) | Not Detected | Porcine | Topical | [2] |
Experimental Protocols
Preparation of this compound Suspension for Oral and Intraperitoneal Administration
This protocol is a general guideline and may require optimization based on the specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. Vortex thoroughly.
-
In a separate sterile tube, prepare the vehicle solution. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the volumes would be adjusted accordingly.
-
Slowly add the dissolved this compound in DMSO to the vehicle solution while continuously vortexing to ensure a fine suspension.
-
If necessary, sonicate the suspension for a few minutes to reduce particle size and improve homogeneity.
-
The final suspension should be administered immediately after preparation. If storage is necessary, it should be kept at 4°C for a short period, and the suspension should be thoroughly vortexed before each administration.
Visualizations
Caption: The uPA-uPAR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for in vivo studies using this compound.
References
Validation & Comparative
A Comparative Guide to the Selectivity of UK-371804 and PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to UK-371804 and PAI-1
This compound is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in the activation of plasminogen to plasmin.[1] Plasmin, in turn, is a broad-spectrum protease involved in the degradation of fibrin clots and extracellular matrix components. The targeted inhibition of uPA is a therapeutic strategy being explored for its potential to modulate tissue remodeling, cell migration, and invasion in various pathological processes, including cancer.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter that defines its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound and tiplaxtinin.
| Inhibitor | Primary Target | Ki / IC50 (Primary Target) | Selectivity vs. tPA | Selectivity vs. Plasmin | Other Proteases |
| This compound | uPA | Ki = 10 nM[1] | 4000-fold[1] | 2700-fold[1] | Not extensively reported |
| Tiplaxtinin (PAI-039) | PAI-1 | IC50 = 2.7 µM[3][4][5][6] | Inhibits PAI-1/tPA interaction | Not reported | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of this compound and tiplaxtinin.
Protocol 1: Determination of uPA Inhibition by this compound (Chromogenic Assay)
This protocol is a representative method for determining the inhibitory activity of this compound against uPA using a chromogenic substrate.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
This compound
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.8, containing NaCl and a detergent like Tween-20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed amount of uPA to each well.
-
Add the different concentrations of this compound to the wells containing uPA. Include a control well with uPA and assay buffer only (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Protocol 2: Determination of PAI-1 Inhibition by Tiplaxtinin (Chromogenic Assay)
Materials:
-
Recombinant human tissue-type plasminogen activator (tPA)
-
Chromogenic tPA substrate (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., pH 6.6 buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of tiplaxtinin in DMSO and dilute to the desired final concentrations (e.g., 10 – 100 µM) in the assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 0.2%).
-
Incubate the mixture for an additional 30 minutes.
-
Add the chromogenic tPA substrate (Spectrozyme tPA) to each well.
-
Measure the absorbance at 405 nm at 0 and 60 minutes.
Signaling Pathways and Experimental Workflows
uPA-uPAR Signaling Pathway
The binding of uPA to its receptor, uPAR, initiates a cascade of events leading to extracellular matrix degradation and cell signaling. This compound directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.
Caption: uPA-uPAR signaling pathway and the inhibitory action of this compound.
PAI-1 in the Fibrinolytic Pathway
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Caption: General experimental workflow for enzyme inhibitor discovery and characterization.
Conclusion
References
A Comparative Analysis of the Efficacy of UK-371804 and Amiloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of UK-371804 and amiloride derivatives, focusing on their primary and overlapping biological targets: the urokinase-type plasminogen activator (uPA) and the epithelial sodium channel (ENaC). This document synthesizes available experimental data to offer a clear, objective overview for research and development purposes.
Executive Summary
This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis. Amiloride and its derivatives are primarily recognized as inhibitors of the epithelial sodium channel (ENaC), with clinical applications as diuretics. However, research has revealed that amiloride possesses off-target inhibitory activity against uPA. This has led to the development of amiloride derivatives specifically optimized for enhanced uPA inhibition.
This guide demonstrates that while this compound exhibits superior potency and selectivity for uPA, certain amiloride derivatives have been engineered to achieve comparable nanomolar efficacy against this target. Conversely, amiloride and its analogs are potent ENaC blockers, a characteristic for which there is currently no available data on this compound. The choice between these compounds is therefore highly dependent on the desired therapeutic target and selectivity profile.
Data Presentation: Quantitative Efficacy
The following tables summarize the inhibitory potency of this compound and various amiloride derivatives against their respective and overlapping targets.
Table 1: Urokinase-Type Plasminogen Activator (uPA) Inhibition
| Compound | Type | K_i_ (nM) | IC_50_ (nM) | Selectivity | Source(s) |
| This compound | Isoquinolinylguanidine | 10 | 890 (in wound fluid) | ~4000-fold vs tPA, ~2700-fold vs plasmin | [1][2] |
| Amiloride | Acylguanidine | 7000 | - | Selective vs tPA, plasmin, thrombin, kallikrein | |
| 5-(N,N-Hexamethylene)amiloride (HMA) | Amiloride Derivative | ~3500 | - | - | |
| 6-(4-methoxypyrimidine)-HMA | Amiloride Derivative | 53 | - | 143-fold selective for uPA over NHE1 | |
| 6-(2-benzofuranyl)-Amiloride | Amiloride Derivative | - | - | Anti-metastatic effects observed in vivo | |
| 6-(4-methoxypyrimidine)-Amiloride | Amiloride Derivative | ~200 | - | - |
Table 2: Epithelial Sodium Channel (ENaC) Inhibition
| Compound | Type | IC_50_ (µM) | Source(s) |
| Amiloride | Acylguanidine | 0.1 - 0.5 | |
| Benzamil | Amiloride Derivative | Potent ENaC blocker | |
| Phenamil | Amiloride Derivative | Potent ENaC blocker | |
| This compound | Isoquinolinylguanidine | No data available |
Experimental Protocols
Urokinase-Type Plasminogen Activator (uPA) Inhibition Assays
The efficacy of this compound and amiloride derivatives against uPA is typically determined using chromogenic or fluorogenic enzyme inhibition assays.
1. Chromogenic uPA Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block uPA-mediated conversion of plasminogen to plasmin. The resulting plasmin activity is quantified by the cleavage of a plasmin-specific chromogenic substrate, which releases a colored product (e.g., p-nitroaniline), measured spectrophotometrically at 405 nm.
-
Materials:
-
Human uPA enzyme
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with BSA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of human uPA is pre-incubated with various concentrations of the test inhibitor (this compound or amiloride derivative) in the assay buffer in a 96-well plate.
-
Plasminogen is added to the wells to initiate the activation to plasmin by uPA.
-
The chromogenic plasmin substrate is then added.
-
The absorbance at 405 nm is measured kinetically over a set period.
-
The rate of the colorimetric reaction is proportional to the uPA activity.
-
IC_50_ values are calculated by plotting the percentage of uPA inhibition against the inhibitor concentration.
-
2. Fluorogenic uPA Inhibition Assay
-
Principle: This assay directly measures the enzymatic activity of uPA using a fluorogenic substrate. Inhibition of uPA results in a decreased rate of cleavage of the substrate and a reduction in the fluorescent signal.
-
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., containing 7-amino-4-trifluoromethylcoumarin, AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~350/450 nm for AFC)
-
-
Procedure:
-
Human uPA is pre-incubated with a range of concentrations of the test compound.
-
The fluorogenic uPA substrate is added to start the reaction.
-
The fluorescence intensity is measured over time.
-
The rate of increase in fluorescence is proportional to uPA activity.
-
IC_50_ and K_i_ values are determined from the dose-response curves.
-
Epithelial Sodium Channel (ENaC) Inhibition Assays
The inhibitory activity of amiloride derivatives on ENaC is commonly assessed using electrophysiological techniques.
1. Short-Circuit Current (I_sc_) Measurement
-
Principle: This technique measures the net ion transport across an epithelial monolayer grown on a permeable support. Inhibition of ENaC by a test compound results in a decrease in the amiloride-sensitive short-circuit current.
-
Materials:
-
Epithelial cells expressing ENaC (e.g., mCCD_cl1_ cells) grown on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution
-
Amiloride (as a reference ENaC inhibitor)
-
-
Procedure:
-
The permeable support with the confluent cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with Ringer's solution and the transepithelial voltage is clamped to 0 mV.
-
The resulting short-circuit current (I_sc_), representing the net ion flow, is recorded.
-
After a stable baseline is achieved, the test compound is added to the apical side.
-
The change in I_sc_ is measured to determine the inhibitory effect.
-
At the end of the experiment, a supramaximal concentration of amiloride is added to determine the total ENaC-mediated current.
-
Signaling Pathways and Experimental Workflows
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway in Cancer Metastasis
The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.
Caption: uPA signaling cascade in cancer metastasis and points of inhibition.
Epithelial Sodium Channel (ENaC) Signaling and Ion Transport
ENaC is crucial for sodium reabsorption in epithelial tissues, thereby regulating fluid balance and blood pressure.
Caption: ENaC-mediated sodium transport and inhibition by amiloride derivatives.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing inhibitors like this compound and amiloride derivatives is a multi-step process.
Caption: General workflow for inhibitor characterization.
Conclusion
The comparison between this compound and amiloride derivatives highlights a trade-off between target specificity and polypharmacology. This compound is a highly potent and selective uPA inhibitor, making it a valuable tool for specifically investigating the role of uPA in pathological processes. Amiloride derivatives, on the other hand, offer a broader spectrum of activity, with potent ENaC inhibition and, in newer generations, significant uPA inhibitory effects.
For research focused on the singular role of uPA, this compound is the more appropriate tool. However, for therapeutic strategies where dual inhibition of ENaC and uPA may be beneficial, or where the primary target is ENaC, amiloride and its derivatives are the compounds of choice. The lack of data on the ENaC activity of this compound represents a knowledge gap that, if filled, would allow for a more complete comparative assessment. Future studies should aim to characterize the cross-reactivity of this compound on ENaC to fully delineate its selectivity profile.
References
UK-371804: A Comparative Guide to its Urokinase-Type Plasminogen Activator (uPA) Inhibitory Effect
This guide provides a comprehensive comparison of UK-371804's inhibitory effect on urokinase-type plasminogen activator (uPA) with other notable inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to offer an objective performance evaluation.
Comparative Analysis of uPA Inhibitors
This compound demonstrates potent and highly selective inhibition of uPA. To contextualize its performance, the following table compares its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) with other known uPA inhibitors, including WX-UK1 and various amiloride derivatives.
| Inhibitor | Target | Ki | IC50 | Selectivity |
| This compound | uPA | 10 nM[1] | 0.89 µM (in human chronic wound fluid)[2] | 4000-fold vs. tPA, 2700-fold vs. plasmin[1][3] |
| WX-UK1 (Mesupron®) | uPA | 0.41 µM[4] | - | Non-selective inhibitor of trypsin-like serine proteases[5] |
| Amiloride | uPA | 7 µM[2] | - | No effect on tPA or plasmin[2] |
| Amiloride Derivative (Compound 7) | uPA | 204 nM[6] | - | High selectivity over related trypsin-like serine proteases[6] |
| Amiloride Derivative (Compound 15) | uPA | - | >10 µM vs. tPA, plasmin, thrombin, etc.[6] | High selectivity over related trypsin-like serine proteases[6][7] |
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol outlines a generalized procedure for determining the inhibitory activity of compounds against uPA using a chromogenic substrate.
Principle: The enzymatic activity of uPA is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory potency.
Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a mild detergent like Tween 20)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor and create a series of dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed amount of uPA enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at time zero and then monitor the change in absorbance over a specific period (e.g., 30-60 minutes) at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of uPA activity.
In Vivo uPA Inhibition Assessment (Porcine Excisional Wound Model)
This protocol describes a general method for evaluating the in vivo efficacy of a topical uPA inhibitor using a porcine model, which is highly relevant to human skin.
Principle: Full-thickness excisional wounds are created on the back of a pig. The test inhibitor is applied topically, and after a specified treatment period, wound tissue is harvested to assess the level of uPA inhibition.
Materials:
-
Domestic swine
-
Surgical instruments for creating excisional wounds (e.g., dermatome, biopsy punch)
-
Topical formulation of the test inhibitor (e.g., this compound in a hydrogel base)
-
Wound dressings
-
Tissue homogenization buffer
-
Equipment for tissue homogenization (e.g., bead beater, sonicator)
-
Reagents and equipment for uPA activity assay (as described in the in vitro protocol) or zymography
Procedure:
-
Wound Creation: Anesthetize the pig and create multiple full-thickness excisional wounds of a standardized size (e.g., 1 cm x 1 cm) on the dorsal side.
-
Inhibitor Application: Apply the topical formulation of the test inhibitor to the wounds. Cover the wounds with an appropriate dressing. A control group should be treated with the vehicle alone.
-
Treatment Period: Treat the wounds daily or as required for a predetermined period (e.g., 7-14 days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animal and harvest the wound tissue, including a margin of surrounding healthy skin, using a biopsy punch.
-
Tissue Processing:
-
Immediately snap-freeze the tissue samples in liquid nitrogen or place them in a tissue lysis buffer containing protease inhibitors.
-
Homogenize the tissue samples to extract proteins.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the tissue proteins.
-
-
uPA Activity Assessment:
-
Determine the protein concentration of the tissue extracts.
-
Measure the uPA activity in the tissue extracts using an in vitro chromogenic assay, as described previously. Normalize the uPA activity to the total protein concentration.
-
Alternatively, perform zymography to visualize and quantify the different forms of active uPA in the tissue extracts.
-
-
Data Analysis: Compare the uPA activity in the inhibitor-treated wounds to that in the vehicle-treated control wounds to determine the extent of in vivo inhibition.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The uPA signaling cascade, initiating with the conversion of plasminogen to plasmin.
Caption: Experimental workflow for assessing uPA inhibition both in vitro and in vivo.
Caption: Logical relationship for the comparative analysis of this compound against alternative uPA inhibitors.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: UK-371804's Selective Inhibition of uPA Outperforms Non-Selective Protease Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice between a selective and a non-selective inhibitor can profoundly impact experimental outcomes and therapeutic potential. This guide provides a detailed comparison of UK-371804, a potent and highly selective urokinase-type plasminogen activator (uPA) inhibitor, with non-selective protease inhibitors, supported by experimental data and detailed methodologies.
The central advantage of this compound lies in its precision. By specifically targeting uPA, a serine protease critically involved in cancer cell invasion, metastasis, and tissue remodeling, this compound minimizes off-target effects that can confound research and lead to adverse events in clinical applications.[1][2][3] Non-selective protease inhibitors, in contrast, cast a wider net, inhibiting a broad range of proteases, which can lead to a cascade of unintended biological consequences.
Comparative Efficacy: A Quantitative Look
The superior selectivity and potency of this compound are evident when comparing its inhibitory constants with those of non-selective protease inhibitors against uPA and other related proteases.
| Inhibitor | Type | Target Protease | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. tPA | Selectivity vs. Plasmin |
| This compound | Selective uPA Inhibitor | uPA | 10[1][4][5] | 890 (in human chronic wound fluid)[1][4] | ~4000-fold[4] | ~2700-fold[4] |
| Camostat | Non-selective Serine Protease Inhibitor | uPA | - | 87[1] | Broad-spectrum | Broad-spectrum |
| Aprotinin | Non-selective Serine Protease Inhibitor | Trypsin | 0.00006[6] | - | Broad-spectrum | Broad-spectrum |
| Chymotrypsin | 9[6] | - | ||||
| Plasmin | - | 160 (fibrinolysis inhibition)[6] |
Note: Kᵢ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of a biochemical function by half. Selectivity is the ratio of Kᵢ or IC₅₀ values for different proteases.
The uPA Signaling Pathway and Points of Inhibition
The urokinase-type plasminogen activator (uPA) system plays a pivotal role in extracellular matrix degradation, a key process in cell migration and invasion. Understanding this pathway highlights the strategic advantage of selective inhibition.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are summaries of key experimental protocols used to evaluate uPA inhibitors.
In Vitro uPA Activity Assay
This assay quantifies the enzymatic activity of uPA and the inhibitory potential of compounds like this compound.
Methodology:
-
Reagent Preparation: A solution of purified human uPA is prepared in an appropriate assay buffer. A chromogenic substrate for uPA is also prepared. The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Incubation: The uPA enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding.
-
Substrate Addition: The chromogenic substrate is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Measurement: The plate is read in a spectrophotometer at a wavelength of 405 nm at regular intervals. The rate of color development is proportional to the uPA activity.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The data is then plotted to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
In Vivo Porcine Acute Excisional Wound Model
This model is crucial for evaluating the efficacy and safety of topically applied inhibitors in a setting that mimics human wound healing.
Methodology:
-
Animal Preparation: Domestic pigs are anesthetized, and their dorsal skin is shaved and sterilized.
-
Wound Creation: Multiple full-thickness excisional wounds of a standardized size and depth are created on the back of each animal.
-
Treatment Application: The wounds are treated topically with either the test compound (e.g., this compound formulated in a hydrogel) or a vehicle control.
-
Dressing: The wounds are covered with appropriate dressings to protect them and maintain a moist environment.
-
Daily Treatment and Observation: Treatments and dressing changes are performed daily. The wounds are visually assessed for signs of healing.
-
Biopsy and Analysis: At predetermined time points, full-thickness biopsies of the wounds are collected. These biopsies are then analyzed to measure the level of uPA activity, and histological examinations are performed to assess parameters such as re-epithelialization, inflammation, and collagen deposition.
Conclusion: The Strategic Imperative for Selectivity
The data and experimental evidence clearly demonstrate the advantages of a selective uPA inhibitor like this compound over non-selective alternatives. Its high potency and remarkable selectivity for uPA ensure targeted engagement with the desired pathway, minimizing the potential for confounding off-target effects. For researchers investigating the role of uPA in disease and for professionals developing novel therapeutics, the precision offered by this compound provides a more reliable and effective tool, ultimately accelerating the path from discovery to clinical application.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Validation of UK-371804's Ki Value: A Comparative Guide
For researchers and professionals in drug development, the precise quantification of a compound's inhibitory potency is paramount. This guide provides a comparative analysis of the in vitro validation of the Ki value for UK-371804, a potent inhibitor of urokinase-type plasminogen activator (uPA), against other known uPA inhibitors. Detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows are included to support and contextualize the data.
Comparative Analysis of uPA Inhibitors
This compound stands out as a highly potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis.[1][2][3] Its inhibitory constant (Ki) of 10 nM demonstrates a strong binding affinity to the enzyme's active site.[1][2][3] To provide a comprehensive understanding of its performance, the following table compares the Ki values of this compound with other notable uPA inhibitors.
| Inhibitor | Target | Ki Value | Selectivity Profile |
| This compound | uPA | 10 nM [1][2][3] | 4000-fold vs. tPA, 2700-fold vs. plasmin [1][2][3] |
| Amiloride | uPA | 7 µM[4] | Selective for uPA over tPA, plasmin, thrombin, and kallikrein |
| 2-Naphthamidine | uPA | 5.91 µM (unsubstituted) | Moderate selectivity |
| Substituted 2-Naphthamidines | uPA | As low as 0.62 nM | High potency and selectivity |
| B428 (4-Iodobenzo[b]thiophene-2-carboxamidine) | uPA | 100 nM | High selectivity over tPA and plasmin |
Experimental Protocols
The determination of the Ki value for a uPA inhibitor is crucial for its validation. A widely used method is the chromogenic or fluorometric enzyme inhibition assay. Below is a detailed protocol for such an assay.
Protocol: Determination of uPA Inhibitor Ki Value using a Chromogenic Substrate
This protocol outlines the steps to determine the initial velocity of uPA-catalyzed substrate hydrolysis and subsequently calculate the inhibitor's Ki value.
Materials:
-
Human urokinase-type plasminogen activator (uPA), high molecular weight
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in assay buffer. The final concentration should be around the Km value of the substrate for uPA.
-
Prepare a series of dilutions of the inhibitor compound in assay buffer. It is recommended to test a wide range of concentrations to obtain a complete inhibition curve.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
uPA solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the absorbance values against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Plot the initial velocities against the corresponding inhibitor concentrations.
-
Fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
For competitive inhibition: Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
-
Visualizing the Molecular Landscape
To better understand the context of this compound's mechanism of action, the following diagrams illustrate the uPA signaling pathway and the experimental workflow for Ki value determination.
Caption: The uPA signaling pathway, initiating with the activation of pro-uPA and leading to ECM degradation and intracellular signaling.
Caption: Experimental workflow for the in vitro determination of an inhibitor's Ki value using a chromogenic assay.
References
A Comparative Analysis of UK-371804 and Endogenous uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Type | Reported Inhibitory Value | Selectivity Profile |
| UK-371804 | Synthetic small molecule | Kᵢ = 10 nM[1] | Highly selective for uPA over tissue-type plasminogen activator (tPA) and plasmin.[1] |
| PAI-1 | Endogenous serpin | Second-order rate constant: ~4.8 x 10⁶ M⁻¹s⁻¹ (for soluble uPA) | Primary physiological inhibitor of both uPA and tPA. |
| PAI-2 | Endogenous serpin | Second-order rate constant: ~5.3 x 10⁵ M⁻¹s⁻¹ (for soluble uPA) | Potent inhibitor of uPA.[2] |
Note: Kᵢ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and thus greater potency. The second-order rate constant reflects the speed at which the inhibitor binds to and inactivates the enzyme.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and the endogenous PAIs against uPA is typically performed using a chromogenic substrate-based enzymatic assay.
General Principle of a uPA Chromogenic Assay
This assay measures the ability of an inhibitor to block the catalytic activity of uPA. The enzyme's activity is quantified by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color development is directly proportional to the uPA activity and can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Key Experimental Steps
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared to maintain a physiological pH (typically around 8.8).[3]
-
uPA Enzyme Solution: A stock solution of purified human uPA is diluted to a working concentration in the assay buffer.
-
Chromogenic Substrate Solution: A specific chromogenic substrate for uPA (e.g., pyro-Glu-Gly-Arg-pNA) is dissolved in sterile water.[3]
-
-
Assay Procedure:
-
uPA and the inhibitor are pre-incubated together in a microplate well for a defined period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance at 405 nm is measured at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.[4]
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance over time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control (uPA and substrate only).
-
Visualizing the Molecular Interactions and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams have been generated.
Caption: uPA Signaling Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monocyte plasminogen activator inhibitor 2 (PAI-2) inhibits u-PA-mediated fibrin clot lysis and is cross-linked to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for UK-371804
This document provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling UK-371804. This compound is identified as a potent and selective urokinase-type plasminogen activator (uPA) inhibitor.[1][2][3][4][5][6] It is supplied as a crystalline solid and is intended for research use only.[1][3][6][7] While it may be shipped as a non-hazardous chemical at ambient temperatures, it is crucial to handle it with care in a laboratory setting.[5]
Disclaimer: The information provided here is based on publicly available data from chemical suppliers and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound was not available. Users must obtain and review the complete SDS from their supplier and conduct a thorough, site-specific risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a cautious approach is recommended. The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles of the solid compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Not generally required for handling small quantities of the solid in a well-ventilated area. Use a certified respirator (e.g., N95) if there is a risk of generating dust or aerosols. | Minimizes the risk of inhaling the compound, especially if its inhalation hazards are unknown. |
| Hand Protection | In addition to gloves, practice good hand hygiene by washing hands thoroughly after handling. | Removes any potential residual contamination. |
Immediate Safety and First Aid Measures
In the event of accidental exposure, the following general first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Conduct a risk assessment for the specific procedures to be undertaken.
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for handling the solid compound and preparing solutions.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling and Use:
-
Storage:
Disposal Plan
Chemical waste must be disposed of in a manner that does not endanger human health or the environment.
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Regulations:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.[8]
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical. Do not dispose of it down the drain or in the regular trash.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound HCl - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
